molecular formula C18H16N2O4S2 B2817427 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone CAS No. 1396771-06-4

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone

Cat. No.: B2817427
CAS No.: 1396771-06-4
M. Wt: 388.46
InChI Key: BBBIWVYNCXEGRT-UHFFFAOYSA-N
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Description

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone” is a chemical compound. It is part of the benzothiazole class of compounds, which have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has demonstrated the synthesis and evaluation of derivatives of this compound, revealing notable antibacterial and antimicrobial activities. For instance, the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been characterized by their antibacterial screening, highlighting the compound's potential in developing new antimicrobial agents (Landage, Thube, & Karale, 2019). Additionally, azetidinone and thiazolidinone derivatives have been synthesized for their antimicrobial activity evaluation, further emphasizing the compound's utility in combating microbial infections (Prajapati & Thakur, 2014).

Antioxidant Activities

Compounds synthesized from this chemical structure have been explored for their antioxidant properties. A study on novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives highlighted their potent antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Jaishree et al., 2012).

Anticancer Activity

The modification and synthesis of derivatives from this compound have shown promising results in anticancer activity. Novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have been designed and evaluated for their cytotoxicity against cancer cell lines, with some derivatives displaying significant anticancer potential (Bolakatti et al., 2020).

Synthesis and Characterization for Medicinal Applications

The compound and its derivatives have been synthesized and characterized for various medicinal applications. For example, the synthesis and characterization of novel thiazole anchored pyrazolyl benzoxazoles have been reported, focusing on their potential pharmaceutical applications (Akolkar & Karale, 2015).

Biological Evaluation and Docking Studies

Biological evaluation and docking studies of synthesized derivatives have provided insights into their interaction with biological targets. This includes the study of (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives, which revealed their binding mode and orientation at the active sites of target enzymes, offering valuable information for drug design and development (Rajaraman, Sundararajan, & Krishnasamy, 2015).

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-26(22,23)14-6-4-5-12(9-14)17(21)20-10-13(11-20)24-18-19-15-7-2-3-8-16(15)25-18/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBIWVYNCXEGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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